L-LEUCINE (5,5,5-D3)
Description
Definition and Structural Characteristics
L-Leucine (5,5,5-D₃) is a stable isotopologue of the essential amino acid L-leucine, in which the three hydrogen atoms at the C5 methyl group (isobutyl side chain) are replaced by deuterium (²H/D). Its molecular formula is C₆H₁₀D₃NO₂ , with a molecular weight of 134.19 g/mol . Structurally, it retains the (2S)-configuration of natural L-leucine but features a fully deuterated terminal methyl group (CD₃) at the γ-carbon (Figure 1). The IUPAC name is (2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid , and its SMILES notation is CC@HCC(C(=O)O)N .
Key Structural Features:
- Deuteration Site : Exclusive substitution at the C5 methyl group (CD₃), leaving the α-amino and carboxyl groups unchanged .
- Stereochemistry : Retains the L-configuration critical for biological activity, as confirmed by optical rotation values ([α]²⁵/D = +14.5° in 5 M HCl) .
- Isotopic Purity : Commercial preparations typically achieve ≥95% deuterium enrichment at the specified positions, as verified by NMR and mass spectrometry .
Table 1: Comparative Properties of L-Leucine and L-Leucine (5,5,5-D₃)
| Property | L-Leucine | L-Leucine (5,5,5-D₃) |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₀D₃NO₂ |
| Molecular Weight | 131.17 g/mol | 134.19 g/mol |
| Deuterium Enrichment | None | ≥95% at C5 |
| NMR Shift (¹H, CD₃) | 0.89 ppm (s, 3H) | Not observed |
| Mass Spectrometry | [M+H]⁺ = 132.1 | [M+H]⁺ = 135.1 (+3 Da) |
The deuteration minimally alters physicochemical properties but significantly impacts vibrational and rotational modes, making it invaluable for spectroscopic studies . For instance, the absence of C–H stretching vibrations in the CD₃ group simplifies NMR spectra by eliminating splitting patterns associated with the methyl protons .
Historical Development of Deuterated Amino Acid Research
The synthesis and application of deuterated amino acids originated in the 1930s with the pioneering work of Rudolf Schoenheimer and David Rittenberg , who first used deuterium as a tracer to study metabolic pathways . Their experiments demonstrated that deuterium-labeled compounds could track biochemical transformations without disrupting native processes, laying the foundation for isotopic labeling in biochemistry .
Milestones in Deuterated Amino Acid Research:
- 1935 : Schoenheimer and Rittenberg synthesized deuterated cholesterol and fatty acids, proving isotopic tracers could elucidate metabolic flux .
- 1940s : Hans Ussing expanded this approach to amino acids, showing deuterium from D₂O incorporates into proteins via transamination and de novo synthesis .
- 1966 : The first chemical synthesis of highly deuterated amino acids (e.g., L-leucine-d₁₀) enabled neutron scattering studies of protein dynamics .
- 2017 : Asymmetric synthesis of α-deuterated amino acids via nickel-catalyzed dynamic kinetic resolution achieved enantiopure products with 99% deuterium incorporation .
- 2022 : Enzymatic methods using dual-protein systems (DsaD/DsaE) allowed site-selective Cα/Cβ deuteration of amino acids, including L-leucine .
- 2025 : Calcium-mediated reductive deutero-amination facilitated scalable production of N-α-deuterated amino acids for drug development .
Table 2: Evolution of Deuterated Leucine Synthesis
The development of L-leucine (5,5,5-D₃) specifically emerged from demands in protein NMR spectroscopy and mass spectrometry , where selective deuteration reduces signal overlap or provides distinct mass tags . Modern synthetic routes combine chemical and enzymatic strategies to optimize isotopic purity and stereochemical fidelity . For example, the DsaD/E enzyme system achieves 95% deuterium incorporation at Cα and 93% at Cβ in preparative-scale reactions , while calcium-HFIP-mediated methods enable >99% deuteration efficiency .
Properties
Molecular Weight |
134.19 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
L-Leucine (5,5,5-D3) is extensively utilized in metabolic research due to its ability to serve as a tracer for studying amino acid metabolism. The incorporation of deuterium atoms enables precise tracking of metabolic pathways in various biological systems.
Key Findings:
- Splanchnic Uptake Studies : Research has demonstrated the effectiveness of L-Leucine (5,5,5-D3) in evaluating splanchnic uptake in infants receiving different nutritional regimens. A study used intravenous infusion of L-Leucine (5,5,5-D3) to assess its uptake compared to nasogastric administration of standard leucine .
- Protein Quantification : The compound is employed in mass spectrometry for quantitative determination of proteins. Its stable isotope labeling enhances the accuracy of protein quantification in complex biological samples .
Nutritional Supplementation
L-Leucine (5,5,5-D3) has shown promise in nutritional interventions aimed at improving muscle mass and strength, particularly among elderly populations and individuals with sarcopenia.
Case Studies:
- Elderly Muscle Strength : A randomized controlled trial indicated that supplementation with L-leucine combined with vitamin D3 and medium-chain triglycerides significantly improved muscle strength and function in frail elderly adults over three months .
- Sarcopenia Interventions : Meta-analyses have suggested that L-leucine supplementation can enhance appendicular muscle mass in patients with sarcopenia when combined with whey protein and vitamin D .
Protein Synthesis and Interaction Studies
L-Leucine (5,5,5-D3) is crucial for understanding protein synthesis mechanisms due to its role as an essential amino acid.
Research Insights:
- Amino Acid Transport Studies : Investigations into the activity of amino acid transporters have utilized L-Leucine (5,5,5-D3) to study its uptake mechanisms across blood-brain barrier endothelial cells. These studies help elucidate the physiological roles of leucine transporters in maintaining cellular functions .
- Functional Status Improvement : A pilot trial demonstrated that supplementation with essential amino acids containing L-leucine improved functional status metrics such as grip strength and walking speed among older adults .
Comparative Analysis Table
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| L-Leucine | C6H13NO2 | Standard form without isotopic labeling |
| L-Leucine (D3) | C6H10D3NO2 | Stable isotope-labeled for metabolic tracing |
| L-Valine | C5H11NO2 | Another branched-chain amino acid |
| N-Tert-Butoxycarbonyl-L-leucine | C12H21NO4 | Used as a protecting group in peptide synthesis |
Chemical Reactions Analysis
General Information
L-Leucine-5,5,5-d3, also referred to as (5,5,5-2H3) Leucine, is a labeled form of L-Leucine with the molecular formula C6H10D3NO2 and a molecular weight of 134.19 g/mol . L-Leucine-5,5,5-d3 is used as a tracer in studies of human apolipoprotein B metabolism . It serves as a nutrient signal, stimulating protein synthesis and activating the mammalian target of rapamycin kinase, which regulates cell growth. L-Leu-5,5,5-d3 has been shown to enhance the rate and efficiency of protein synthesis in cells .
Chemical Reactions of L-Leucine
-
Oxidative Cleavage: L-leucine reacts with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in aqueous media to yield aliphatic aldehydes through oxidative cleavage . The reaction is first-order and catalyzed by acid .
-
Transamination: In the mitochondria of skeletal muscle and other tissues, L-leucine undergoes transamination, transferring its amino group to α-ketoglutarate, a reaction catalyzed by the enzyme BCATm .
-
Reaction with OH in Gas Phase: In the gas phase, L-leucine reacts with OH radicals via a two-step mechanism involving a pre-reactive complex. Hydrogen abstraction occurs predominantly from the gamma site .
-
Conversion to α-ketoisocaproate: L-leucine can be converted into α-ketoisocaproate by Escherichia coli expressing L-amino acid deaminase from Proteus vulgaris .
Mechanism and Kinetics
The reaction between L-leucine and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) occurs at a measurable rate within a temperature range of 303 K . The reaction rate is enhanced by increasing solvent polarity and is proportional to the first power of [HCl] . Dimethyl hydantoin retards the reaction rate .
Key Factors Affecting Reactions
-
Acid Concentration: The rate of reaction is influenced by the concentration of acid .
-
Solvent Polarity: Increased solvent polarity enhances the reaction rate .
-
Temperature: Temperature plays a vital role, with the reaction rate being measured within a specific range .
-
Enzyme Activity: Enzymes such as BCATm and L-amino acid deaminase play critical roles in specific L-leucine reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Leucine (5,5,5-D3) belongs to a broader class of isotopically labeled leucine variants. The table below highlights key differences in structure, isotopic labeling, and applications among select analogs:
Key Structural and Functional Differences:
- Position of Isotopic Labeling : L-Leucine (5,5,5-D3) specifically labels the terminal methyl group, making it ideal for tracking leucine catabolism (e.g., ketoisocaproic acid formation) . In contrast, [3,3-²H₂]-L-Leucine labels the β-carbon, which is useful for studying hydroxylation or transamination pathways .
- Multi-Isotope Labels : Compounds like [13C₆; 15N]-L-Leucine enable simultaneous tracking of carbon and nitrogen fluxes, critical for advanced proteomic studies .
- Pharmaceutical Compliance : The Q7A-compliant DLM-1259-CTM variant (5,5,5-D3) meets regulatory standards for drug development , whereas research-grade analogs prioritize isotopic purity .
Protein and Lipoprotein Kinetics
- Apolipoprotein Turnover: In studies measuring HDL apoA-I kinetics, [5,5,5-D3]-L-leucine infusion (10 μmol/kg bolus + continuous infusion) enabled precise compartmental modeling of synthesis rates, with asymptotic enrichment data validated via GC-MS .
- VLDL apoB100 Metabolism: The compound’s deuterium enrichment in very-low-density lipoprotein (VLDL) particles was quantified using immunoaffinity enrichment and GC-MS, revealing altered turnover rates in metabolic syndrome patients .
Cell Culture and Stable Isotope Labeling
- Isotopic Dilution in Proteomics: Cells cultured in [5,5,5-D3]-L-leucine-supplemented media showed consistent incorporation into newly synthesized proteins, facilitating SILAC (stable isotope labeling by amino acids in cell culture) workflows .
Comparative Metabolic Studies
- Antioxidant Correlations : Untargeted metabolomics identified L-leucine (unlabeled) as positively correlated with DPPH and CUPRAC antioxidant activities, while deuterated analogs like [5,5,5-D3]-L-leucine were used to validate these findings via isotopic tracing .
- Liver Metabolite Recovery: Post-liver injury, L-leucine (5,5,5-D3) tracer studies demonstrated restored levels of ketoleucine and ketoisocaproic acid, confirming its role in hepatic branched-chain amino acid regulation .
Pharmacokinetic Modeling
- Fractional Synthetic Rate (FSR) : Short-term (24-hour) [5,5,5-D3]-L-leucine infusions required multicompartmental models to estimate FSR, avoiding oversimplification seen in traditional radioactive tracer studies .
Preparation Methods
Microorganisms and Mutant Strains
Mutant strains of Brevibacterium thiogenitalis resistant to leucine analogues (e.g., α-amino-β-hydroxyvaleric acid) are used to overproduce L-leucine.
These mutants are obtained by mutagenesis methods such as ultraviolet irradiation or chemical mutagens (e.g., ethyl methanesulfonate, N-methyl-N'-nitro-N-nitrosoguanidine).
Resistant mutants are selected by culturing on media containing leucine analogues, which inhibit wild-type strains but allow mutants to overproduce leucine.
Fermentation Conditions
Cultivation is aerobic, typically at 25–40°C, pH 5–8 (preferably 6.5–7.5).
Media contain sources of carbon (fermentable sugars, protein hydrolysates), nitrogen (urea, ammonium salts), organic nutrients (corn steep liquor, peptone, yeast extracts), and inorganic elements (potassium phosphate, magnesium sulfate, vitamins like biotin and thiamine).
Carbon and nitrogen sources are used in concentrations ranging from 0.001 to 20% w/v.
Fermentation duration ranges from 16 to 176 hours.
Incorporation of Deuterium
To obtain L-leucine (5,5,5-D3), deuterated substrates such as deuterated glucose or other metabolic precursors labeled with deuterium at the methyl position are fed into the fermentation medium.
The microorganism incorporates the deuterium into the leucine biosynthetic pathway, resulting in site-specific labeling.
The biosynthetic pathway proceeds through pyruvate, α-acetolactate, dihydroxyisovalerate, ketoisovalerate, isopropylmalate intermediates to L-leucine, allowing incorporation of deuterium at the methyl groups.
Recovery and Purification
After fermentation, cells are removed by filtration or centrifugation.
The broth is treated with strong cation exchange resins to adsorb L-leucine.
Elution is performed with dilute alkaline solutions such as aqueous ammonia.
Concentrated eluates are precipitated with alkanols (methanol or ethanol).
Crystals are recrystallized from aqueous alkanol solutions to yield pure L-leucine (5,5,5-D3).
- Data Table: Typical Fermentation Medium Composition for L-Leucine Production
| Component | Concentration (g/L) | Role |
|---|---|---|
| Gelatin hydrolysate peptone | 5.0 | Nitrogen source |
| Beef extractives | 3.0 | Organic nutrients |
| Agar (for solid media) | 15.0 | Solidifying agent |
| α-Amino-β-hydroxyvaleric acid | 25.0 | Leucine analogue (selection pressure) |
| Fermentable sugars (e.g., glucose) | 10-20 | Carbon source |
| Ammonium sulfate or nitrate | 1-5 | Nitrogen source |
| Potassium phosphate | 1-3 | Buffer and mineral source |
| Magnesium sulfate | 0.5-1 | Mineral source |
| Vitamins (biotin, thiamine) | Trace | Growth factors |
Mutant strains resistant to leucine analogues show significant overproduction of L-leucine, with titers reported up to 3.2 g/L under optimized conditions.
The use of deuterated substrates in fermentation enables incorporation of deuterium with high isotopic purity (up to 99%) at the desired methyl positions, as confirmed by NMR and mass spectrometry.
The fermentative approach offers advantages over chemical synthesis including stereospecificity, scalability, and environmentally friendly processes.
The recovery process using ion-exchange resins and recrystallization ensures high purity and yield of labeled L-leucine.
- Summary Table: Comparison of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield/Purity |
|---|---|---|---|
| Chemical Synthesis | Precise control over labeling site; flexible | Multi-step; risk of racemization; costly reagents | Variable; often <95% isotopic purity |
| Fermentation with Mutants | High stereospecificity; scalable; environmentally friendly | Requires mutant strain development; substrate cost | Up to 3.2 g/L yield; ~99% isotopic purity |
Q & A
Q. Q1. How can L-Leucine (5,5,5-D₃) be synthesized and characterized to ensure isotopic purity for metabolic studies?
Methodological Answer :
- Synthesis : Deuteration is typically achieved via catalytic exchange or enzymatic methods. For example, deuterated water (D₂O) in microbial cultures can yield L-Leucine (5,5,5-D₃) through biosynthetic pathways .
- Characterization :
- Mass Spectrometry (MS) : Quantify deuterium incorporation using high-resolution MS to confirm ≥99% isotopic purity .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR can detect residual proton signals at the C-5 position to validate deuteration efficiency .
- Chromatography : Pair HPLC with UV/RI detectors to assess chemical purity (≥98%) and rule out unlabelled contaminants .
Q. Q2. What experimental controls are essential when using L-Leucine (5,5,5-D₃) in protein turnover studies?
Methodological Answer :
- Isotopic Controls : Include unlabelled L-Leucine to distinguish between endogenous and deuterated pools.
- Metabolic Quenching : Use cold methanol or perchloric acid to halt enzymatic activity during sample collection, preventing artifactual deuterium loss .
- Data Normalization : Express turnover rates relative to internal standards (e.g., ¹³C-labelled amino acids) to correct for batch-to-batch variability .
Q. Q3. How do researchers address potential isotopic effects of L-Leucine (5,5,5-D₃) in kinetic assays?
Methodological Answer :
- Kinetic Isotope Effect (KIE) Testing : Compare reaction rates (e.g., enzyme-catalyzed leucine incorporation) between deuterated and unlabelled substrates. A KIE >1 indicates slower kinetics due to deuterium’s mass difference .
- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies and validate experimental KIE observations .
Advanced Research Questions
Q. Q4. How can conflicting data on L-Leucine (5,5,5-D₃) stability in long-term cell culture studies be resolved?
Methodological Answer :
- Contradiction Analysis :
- Degradation Pathways : Use LC-MS/MS to identify byproducts (e.g., α-ketoisocaproate) formed via oxidative deamination .
- Environmental Factors : Test pH, temperature, and oxygen levels to isolate instability drivers. For example, anaerobic conditions may reduce deuterium loss .
- Protocol Optimization : Add protease inhibitors or antioxidants (e.g., ascorbate) to media, and validate stability via time-course MS analyses .
Q. Q5. What advanced NMR techniques improve structural resolution in studies of deuterated L-Leucine-protein interactions?
Methodological Answer :
- Deuterium NMR (²H NMR) : Exploit quadrupolar splitting to probe local dynamics at the C-5 position in protein binding pockets .
- Isotope Editing : Combine ¹H-¹³C HSQC with selective deuteration to resolve overlapping signals in crowded spectra .
- Molecular Dynamics (MD) Simulations : Integrate NMR-derived relaxation rates to model deuterium’s impact on protein conformational entropy .
Q. Q6. How can researchers design multi-omic studies to investigate L-Leucine (5,5,5-D₃) roles in metabolic reprogramming?
Methodological Answer :
- Experimental Design :
- Transcriptomics : Use RNA-seq to identify leucine-regulated pathways (e.g., mTORC1 signaling).
- Proteomics : Apply SILAC (Stable Isotope Labelling by Amino Acids in Cell Culture) with L-Leucine (5,5,5-D₃) to quantify protein synthesis rates .
- Metabolomics : Track deuterium incorporation into TCA cycle intermediates via GC-MS .
- Data Integration : Employ pathway enrichment tools (e.g., MetaboAnalyst) to correlate isotopic flux with gene/protein expression networks .
Methodological Frameworks for Rigorous Inquiry
Q. Q7. How can the FINER criteria guide hypothesis formulation for L-Leucine (5,5,5-D₃) research?
Methodological Answer :
Q. Q8. What statistical approaches are critical for analyzing dose-response data in deuterated amino acid studies?
Methodological Answer :
- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data using tools like GraphPad Prism .
- Error Propagation : Account for isotopic purity variability (±0.5%) in uncertainty calculations .
- Multivariate Analysis : Apply PCA to disentangle isotopic effects from biological variability in omics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
